

An In-depth Technical Guide to alpha-Methylcinnamaldehyde (CAS 101-39-3)

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Compound of Interest

Compound Name: *alpha-Methylcinnamaldehyde*

Cat. No.: B087293

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Abstract

alpha-Methylcinnamaldehyde, with the CAS number 101-39-3, is an aromatic aldehyde that is gaining attention beyond its traditional use in the flavor and fragrance industries.^{[1][2]} Characterized by a sweet, spicy, and floral odor, this compound is now being explored for its potential pharmacological activities.^[1] This technical guide provides a comprehensive overview of **alpha-methylcinnamaldehyde**, including its chemical and physical properties, detailed synthesis and purification protocols, analytical characterization, and a review of its current and potential applications in research and drug development. Particular focus is given to its biological activities, including its antifungal and enzyme-inhibiting properties, and its role as a key intermediate in the synthesis of the diabetic neuropathy drug, Epalrestat.^{[3][4]}

Chemical and Physical Properties

alpha-Methylcinnamaldehyde is a pale yellow liquid with a characteristic cinnamon-like aroma.^{[1][2][5][6]} It is structurally similar to cinnamaldehyde, with the key difference being a methyl group at the alpha position of the propenal side chain. This substitution influences its physical and biological properties.

Table 1: Physicochemical Properties of **alpha-Methylcinnamaldehyde**

Property	Value	Reference(s)
CAS Number	101-39-3	[1][5]
Molecular Formula	C ₁₀ H ₁₀ O	[1][5]
Molecular Weight	146.19 g/mol	[5]
Appearance	Clear pale yellow to yellow liquid	[5]
Odor	Sweet, spicy, cinnamon-like	[1][6]
Boiling Point	148-149 °C @ 27 mmHg; 302 °F @ 100 mmHg	[7]
Density	~1.04 g/cm ³	[5]
Refractive Index (n _{20/D})	1.602 - 1.607	[5]
Solubility	Insoluble in water; Soluble in ethanol	[7]
Stability	Stable under normal conditions. Combustible.	

Synthesis and Purification

The primary method for synthesizing **alpha-methylcinnamaldehyde** is through a base-catalyzed aldol condensation reaction between benzaldehyde and propionaldehyde.[3][4]

Experimental Protocol: Synthesis via Aldol Condensation

This protocol is a generalized procedure based on established aldol condensation methodologies.

Materials:

- Benzaldehyde

- Propionaldehyde
- Methanol
- Sodium hydroxide (NaOH)
- Water
- Hydrochloric acid (HCl) for neutralization
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in a methanol-water solution and cool the mixture to 15-25°C in an ice bath.[8]
- Add benzaldehyde to the flask and stir for approximately 30 minutes.[8]
- Slowly add propionaldehyde dropwise to the reaction mixture over a period of 5-8 hours, maintaining the temperature between 15-25°C.[8]
- After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.[8]
- Quench the reaction by adding water.
- Neutralize the mixture with a dilute solution of hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the crude **alpha-methylcinnamaldehyde** with an organic solvent.
- Wash the organic layer with water and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Vacuum Distillation

Due to its relatively high boiling point, **alpha-methylcinnamaldehyde** is best purified by vacuum distillation to prevent decomposition.^[9]

Equipment:

- Round-bottom flask
- Short path distillation head with a condenser and receiving flask
- Vacuum pump and vacuum gauge
- Heating mantle with a stirrer

Procedure:

- Place the crude **alpha-methylcinnamaldehyde** into the round-bottom flask.
- Assemble the distillation apparatus and ensure all joints are properly sealed.
- Begin stirring and gradually apply vacuum to the system. A pressure of around -0.097 to -0.1 MPa is typically used.^[8]
- Gently heat the flask using a heating mantle.
- Collect and discard any initial low-boiling fractions, which may include unreacted starting materials. Benzaldehyde will distill at approximately 88-114°C under these vacuum conditions.^[8]
- Collect the main fraction of **alpha-methylcinnamaldehyde**, which distills at approximately 142-170°C under vacuum.^[8]

- Once the main fraction has been collected, stop the heating, and allow the apparatus to cool before slowly releasing the vacuum.

Analytical Characterization

The structure and purity of **alpha-methylcinnamaldehyde** can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for **alpha-Methylcinnamaldehyde**

Technique	Key Features and Assignments	Reference(s)
¹ H NMR	Signals corresponding to the aldehydic proton, aromatic protons, vinylic proton, and the alpha-methyl group protons.	[10]
¹³ C NMR	Resonances for the carbonyl carbon, aromatic carbons, vinylic carbons, and the methyl carbon.	
IR Spectroscopy	Characteristic peaks for the C=O stretch of the aldehyde, C=C stretch of the alkene, and C-H stretches of the aromatic ring.	[11]
Mass Spectrometry (GC-MS)	Molecular ion peak (M ⁺) at m/z 146, with characteristic fragmentation patterns.	[7]

Biological Activities and Potential Applications

While traditionally used in fragrances, **alpha-methylcinnamaldehyde** has demonstrated several biological activities that are of interest to researchers and drug developers.

Antifungal Activity

alpha-Methylcinnamaldehyde exhibits significant antifungal properties, particularly against *Candida* species.[1][12]

- **Mechanism of Action:** Studies suggest that its primary antifungal mechanism is the inhibition of ergosterol biosynthesis.[1][12] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. The inhibition of ergosterol biosynthesis by **alpha-methylcinnamaldehyde** has been quantified, showing a significant reduction in total ergosterol content in treated fungal cells. [1][12]
- **Antibiofilm Activity:** In addition to its fungicidal effects, **alpha-methylcinnamaldehyde** has been shown to inhibit biofilm formation by *Candida albicans*. [13] It achieves this by preventing the morphological transition from yeast to hyphal growth, a critical step in biofilm development. [13]



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Caption: Antifungal mechanism of **alpha-Methylcinnamaldehyde**.

Enzyme Inhibition: Tyrosinase

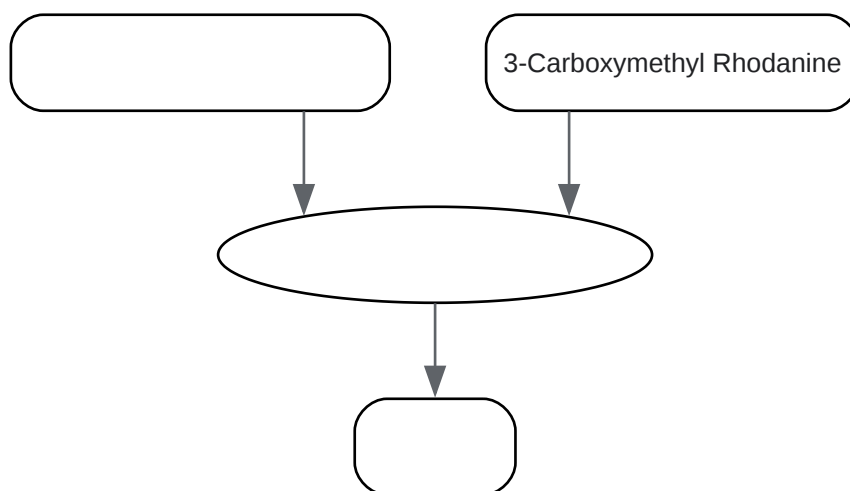
alpha-Methylcinnamaldehyde has been identified as a reversible inhibitor of mushroom tyrosinase, an enzyme involved in melanogenesis and enzymatic browning.

- **Inhibitory Activity:** It inhibits both the monophenolase and diphenolase activities of tyrosinase.
- **Mechanism of Inhibition:** Molecular analysis, including fluorescence quenching and molecular docking studies, suggests that **alpha-methylcinnamaldehyde** acts as a static quencher of tyrosinase. It is proposed to interact with amino acid residues in the active site center, rather than directly chelating the copper ions.

Intermediate in Drug Synthesis: Epalrestat

A significant application of **alpha-methylcinnamaldehyde** in the pharmaceutical industry is its use as a key starting material for the synthesis of Epalrestat.[3][4] Epalrestat is an aldose reductase inhibitor used in the treatment of diabetic neuropathy.

The synthesis involves a Knoevenagel condensation reaction between **alpha-methylcinnamaldehyde** and 3-carboxymethyl rhodanine.[3]



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Caption: Synthesis of Epalrestat from **alpha-Methylcinnamaldehyde**.

Potential Modulation of Signaling Pathways

While direct studies on **alpha-methylcinnamaldehyde** are limited, its structural analog, cinnamaldehyde, is known to modulate key cellular signaling pathways involved in inflammation and cellular stress responses. This suggests that **alpha-methylcinnamaldehyde** may have similar activities that warrant further investigation.

- **MAPK and NF-κB Pathways:** Cinnamaldehyde has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathway.[14][15][16][17] These pathways are crucial in the inflammatory response, and their inhibition by cinnamaldehyde contributes to its anti-inflammatory effects.[15][16] Given the structural similarity, it is plausible that **alpha-methylcinnamaldehyde** could also exert anti-inflammatory effects through modulation of these pathways.

Safety and Toxicology

alpha-Methylcinnamaldehyde is considered to be of low to moderate toxicity. However, it is an irritant and should be handled with appropriate safety precautions.

Table 3: Toxicological Data for **alpha-Methylcinnamaldehyde**

Endpoint	Species	Route	Value	Reference(s)
LD ₅₀	Rat	Oral	2050 mg/kg	[6]
LD ₅₀	Rabbit	Dermal	>5 g/kg	[6]

Safety Precautions:

- Causes skin and eye irritation.[17]
- May cause respiratory irritation.[17]
- Combustible liquid.
- Should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.

Conclusion and Future Directions

alpha-Methylcinnamaldehyde is a versatile molecule with established applications in the fragrance industry and significant potential in the pharmaceutical and life sciences sectors. Its demonstrated antifungal activity, coupled with its role as a tyrosinase inhibitor, makes it a compound of interest for further research. The successful use of **alpha-methylcinnamaldehyde** as a precursor for the drug Epalrestat highlights its value in medicinal chemistry.

Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by **alpha-methylcinnamaldehyde**, particularly in the context of inflammation and other disease models. Further investigation into its antimicrobial spectrum and the potential for developing derivatives with enhanced activity and reduced toxicity could

open up new therapeutic avenues. A deeper understanding of its mechanism of action as an enzyme inhibitor may also lead to the design of novel therapeutic agents.

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